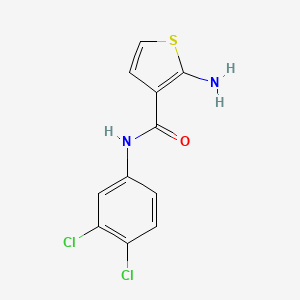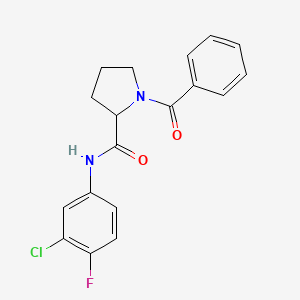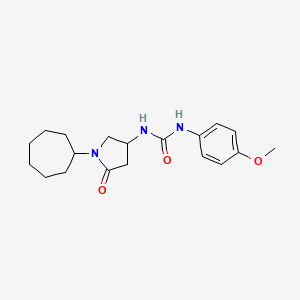
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase by DAPT has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that cleaves APP and Notch receptors. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide prevents the production of amyloid-beta peptides and activates Notch signaling. The activation of Notch signaling by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects on cellular processes. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has also been shown to activate Notch signaling, which has been linked to cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in cellular processes. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in water and organic solvents. However, there are also some limitations to the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide in lab experiments. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, the effects of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide on cellular processes can be complex and context-dependent, making it important to carefully design experiments to ensure that the results are meaningful.
未来方向
There are several future directions for the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide in scientific research. One area of interest is in the development of new therapies for Alzheimer's disease. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. However, the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide as a therapeutic agent in humans is complicated by its off-target effects and potential toxicity. Another area of interest is in the study of Notch signaling in cancer. Activation of Notch signaling by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have both pro- and anti-tumor effects, depending on the context. Further research is needed to better understand the role of Notch signaling in cancer and to develop new therapies based on this pathway. Finally, there is also interest in the development of new inhibitors of gamma-secretase that are more potent and selective than 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide. These inhibitors could be valuable tools for studying the role of gamma-secretase in cellular processes and could also have therapeutic potential for the treatment of Alzheimer's disease and other conditions.
合成方法
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is solid-phase synthesis. This method involves the use of a resin-bound precursor that is coupled with various reagents to form the final product. The purity and yield of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
科学研究应用
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. One of the most important applications of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is in the study of Alzheimer's disease. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has also been used to study the role of Notch signaling in cancer, as well as in the regulation of cell proliferation and differentiation.
属性
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-6(5-9(8)13)15-11(16)7-3-4-17-10(7)14/h1-5H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQWKKXCZEBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(SC=C2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)

![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![N-[1-(3-isoxazolyl)ethyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B6119863.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)
![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)